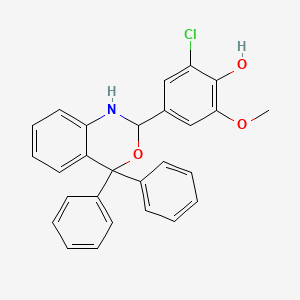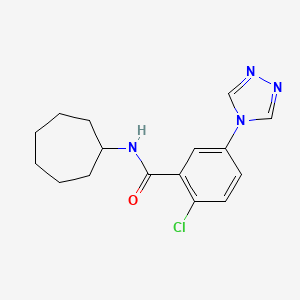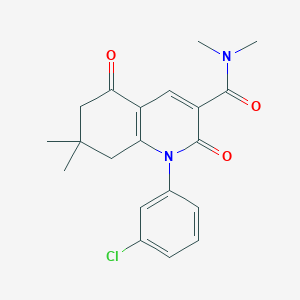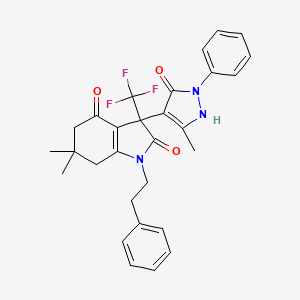
2-chloro-4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-6-METHOXYPHENOL is a complex organic compound that belongs to the class of benzoxazines. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-6-METHOXYPHENOL typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzoxazine Ring: This step often involves the reaction of an amine with a phenol derivative under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group can be introduced using methylating agents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that the compound may undergo.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, 2-CHLORO-4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-6-METHOXYPHENOL can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
In medicine, derivatives of benzoxazines are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, benzoxazine compounds are used in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 2-CHLORO-4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-6-METHOXYPHENOL involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4,4-diphenyl-2,4-dihydro-1H-3,1-benzoxazin-2-yl)phenol
- 4-(4,4-Diphenyl-2,4-dihydro-1H-3,1-benzoxazin-2-yl)-6-methoxyphenol
Uniqueness
The unique structural features of 2-CHLORO-4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-6-METHOXYPHENOL, such as the presence of the chlorine and methoxy groups, contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C27H22ClNO3 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
2-chloro-4-(4,4-diphenyl-1,2-dihydro-3,1-benzoxazin-2-yl)-6-methoxyphenol |
InChI |
InChI=1S/C27H22ClNO3/c1-31-24-17-18(16-22(28)25(24)30)26-29-23-15-9-8-14-21(23)27(32-26,19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-17,26,29-30H,1H3 |
InChI Key |
CLVBXYOTCBCESM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}-3-phenylpropanamide](/img/structure/B11493214.png)
![2-methyl-5-(9-methyl-9H-carbazol-3-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11493226.png)
![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanone](/img/structure/B11493230.png)

![2-(1-adamantyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11493236.png)

![2-Methyl-4-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B11493250.png)
![1a-acetyl-1-(4-bromobenzoyl)-1-methyl-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B11493262.png)


![2-(benzylsulfanyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide](/img/structure/B11493301.png)
![2-(11,13-dimethyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-4,5-diethoxybenzonitrile](/img/structure/B11493302.png)
![3-benzamido-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11493303.png)
![3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}propyl 1-phenylcyclohexanecarboxylate](/img/structure/B11493311.png)
